2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide
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Overview
Description
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide is a complex organic compound that features a tetrazole ring, an azepane moiety, and a methylsulfanylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . The azepane moiety can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for subsequent steps to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common due to the stability of the tetrazole ring.
Common Reagents and Conditions
- **Oxid
Properties
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(3-methylsulfanylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N6OS/c1-22-10-6-7-15-14(21)12-20-13(16-17-18-20)11-19-8-4-2-3-5-9-19/h2-12H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPAWMNYBKGCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)CN1C(=NN=N1)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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